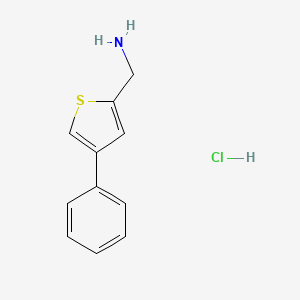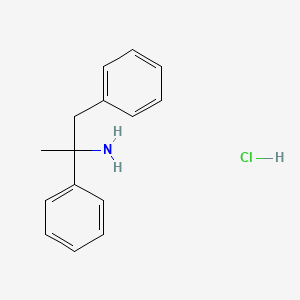
1,2-Diphenyl-2-propylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-2-propylamine hydrochloride is an organic compound with the molecular formula C15H18ClN It is a derivative of diphenylpropylamine, characterized by the presence of two phenyl groups attached to a propylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-2-propylamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of diphenylamine with a suitable propyl halide under basic conditions. The reaction typically proceeds as follows:
Alkylation: Diphenylamine is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrochloride Formation: The resulting 1,2-diphenyl-2-propylamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Diphenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines or amides.
科学的研究の応用
1,2-Diphenyl-2-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-diphenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
3,3-Diphenylpropylamine: A structurally related compound with similar properties but different substitution patterns.
Diphenylamine: The parent compound, lacking the propylamine group.
N-Methyl-3,3-diphenylpropylamine: A methylated derivative with distinct chemical behavior.
Uniqueness
1,2-Diphenyl-2-propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
149756-73-0 |
|---|---|
分子式 |
C15H18ClN |
分子量 |
247.76 g/mol |
IUPAC名 |
1,2-diphenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11H,12,16H2,1H3;1H |
InChIキー |
XYZJJGVYOYHYPA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


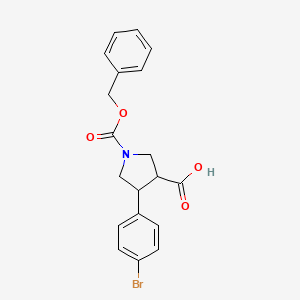

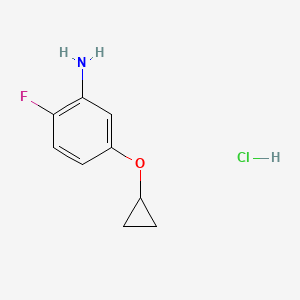
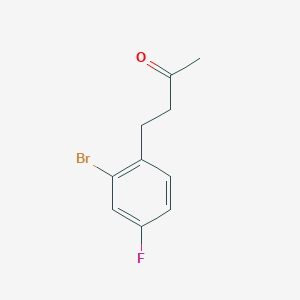
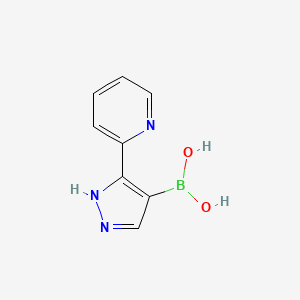
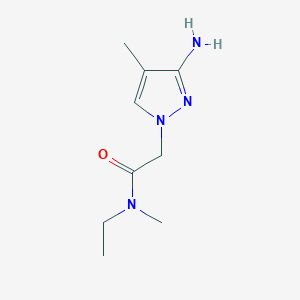
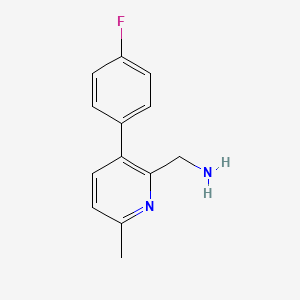
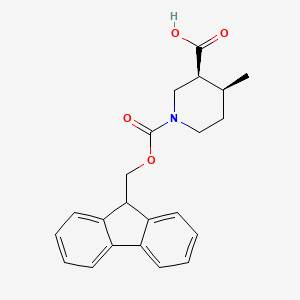
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
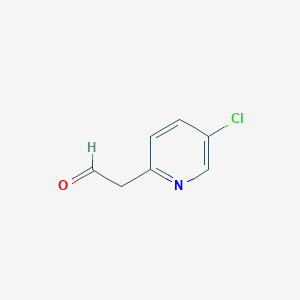
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
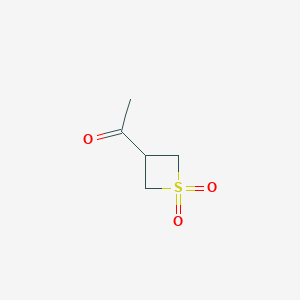
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
